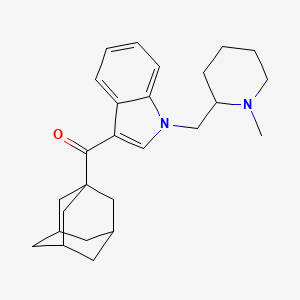

Adamantan-1-yl(1-((1-méthylpipéridin-2-yl)méthyl)-1H-indol-3-yl)méthanone

Vue d'ensemble

Description

AM1248 est un composé synthétique qui agit comme un agoniste modérément puissant pour les récepteurs cannabinoïdes CB1 et CB2. Il appartient à la famille des substances aminoalkylindoles et a été étudié pour ses effets potentiels sur le système endocannabinoïde. Le composé est connu pour sa structure unique, qui comprend un groupe adamantoyle et une substitution N-méthylpipéridin-2-ylméthyle à la position 1 de l'indole .

Applications De Recherche Scientifique

AM1248 has been used in various scientific research applications, including:

Chemistry: Studying the structure-activity relationships of cannabinoid receptor agonists.

Biology: Investigating the effects of cannabinoid receptor activation on cellular processes.

Medicine: Exploring potential therapeutic applications of cannabinoid receptor agonists for conditions such as pain, inflammation, and neurological disorders.

Industry: Developing new synthetic cannabinoids for research and potential therapeutic use.

Mécanisme D'action

Target of Action

AM-1248 is a synthetic cannabinoid that acts as a moderately potent agonist for both the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.

Mode of Action

AM-1248 binds to the CB1 and CB2 receptors, mimicking the action of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in the cellular activity. While there is some dispute over its exact potency and selectivity, it is generally agreed that AM-1248 has significant CB2 selectivity .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to have complex pharmacokinetics influenced by factors such as route of administration and individual metabolic differences .

Result of Action

The molecular and cellular effects of AM-1248’s action are diverse, given the widespread distribution of cannabinoid receptors in the body. Its effects can range from analgesic effects due to action on pain pathways, to potential impacts on mood and cognition due to its action in the brain .

Analyse Biochimique

Biochemical Properties

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone interacts with cannabinoid receptors CB1 and CB2, which are part of the endocannabinoid system . These receptors are G-protein coupled receptors that play a crucial role in various physiological processes. The compound binds to these receptors, mimicking the effects of endocannabinoids, which are naturally occurring compounds in the body. This interaction can influence neurotransmitter release, immune response, and other cellular functions.

Cellular Effects

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone has been shown to affect various cell types and cellular processes. By binding to CB1 and CB2 receptors, it can modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, activation of CB1 receptors in neurons can lead to changes in neurotransmitter release, affecting synaptic plasticity and potentially influencing behavior and cognition. In immune cells, CB2 receptor activation can modulate cytokine release and immune response.

Molecular Mechanism

The molecular mechanism of action of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone involves its binding to cannabinoid receptors CB1 and CB2 . Upon binding, the compound activates these receptors, leading to the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and modulation of ion channels. This results in altered cellular signaling and changes in gene expression. The compound’s structure, particularly the adamantyl group, contributes to its binding affinity and selectivity for these receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in receptor expression and cellular adaptation.

Dosage Effects in Animal Models

The effects of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone vary with different dosages in animal models. At lower doses, the compound can produce therapeutic effects, such as pain relief and anti-inflammatory effects . At higher doses, it can cause adverse effects, including toxicity and behavioral changes. Studies have identified threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced.

Metabolic Pathways

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is metabolized through various pathways in the body. Enzymes such as cytochrome P450 play a role in its metabolism, leading to the formation of metabolites that can be further processed or excreted . The compound’s interaction with metabolic enzymes can influence its bioavailability and duration of action.

Transport and Distribution

Within cells and tissues, Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone is transported and distributed through various mechanisms. Transporters and binding proteins can facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s lipophilic nature allows it to cross the blood-brain barrier, influencing its effects on the central nervous system.

Subcellular Localization

The subcellular localization of Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with receptors and other biomolecules, modulating its overall effects.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'AM1248 implique la substitution du groupe 3-(1-naphtyol) trouvé dans de nombreux ligands cannabinoïdes dérivés de l'indole par un groupe adamantoyle. Cette substitution confère généralement une sélectivité CB2 significative tout en conservant une affinité et une sélectivité CB1 raisonnables lorsqu'une substitution N-méthylpipéridin-2-ylméthyle est utilisée à la position 1 de l'indole .

Méthodes de production industrielle

la synthèse implique généralement des techniques de synthèse organique standard, y compris l'utilisation de divers réactifs et catalyseurs pour réaliser les substitutions et modifications souhaitées sur l'échafaudage de l'indole .

Analyse Des Réactions Chimiques

Types de réactions

AM1248 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'AM1248.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions de l'indole et de l'adamantoyle.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'AM1248 comprennent :

Agents oxydants : tels que le permanganate de potassium ou le trioxyde de chrome.

Agents réducteurs : tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium.

Réactifs de substitution : Y compris les agents halogénants et les nucléophiles.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de divers dérivés oxydés, tandis que les réactions de substitution peuvent donner une gamme de dérivés de l'indole substitués .

Applications de la recherche scientifique

AM1248 a été utilisé dans diverses applications de recherche scientifique, notamment :

Chimie : Étudier les relations structure-activité des agonistes des récepteurs cannabinoïdes.

Biologie : Enquêter sur les effets de l'activation des récepteurs cannabinoïdes sur les processus cellulaires.

Médecine : Explorer les applications thérapeutiques potentielles des agonistes des récepteurs cannabinoïdes pour des affections telles que la douleur, l'inflammation et les troubles neurologiques.

Industrie : Développer de nouveaux cannabinoïdes synthétiques pour la recherche et une utilisation thérapeutique potentielle.

Mécanisme d'action

AM1248 exerce ses effets en agissant comme un agoniste des récepteurs cannabinoïdes CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui joue un rôle dans divers processus physiologiques, y compris l'humeur, la perception et la perception de la douleur. L'activation de ces récepteurs par l'AM1248 conduit à des modifications des voies de signalisation cellulaire, ce qui entraîne les effets observés .

Comparaison Avec Des Composés Similaires

Composés similaires

Les composés similaires à l'AM1248 comprennent :

1-pentyl-3-(1-adamantoyl)indole : Un autre cannabinoïde synthétique présentant des caractéristiques structurelles similaires.

AM-679 : Un cannabinoïde synthétique apparenté identifié en Hongrie en 2011.

A-834,735 : Un autre agoniste des récepteurs cannabinoïdes présentant des similitudes structurelles.

Unicité

AM1248 est unique en raison de son motif de substitution spécifique, qui comprend un groupe adamantoyle et une substitution N-méthylpipéridin-2-ylméthyle à la position 1 de l'indole. Cette structure unique confère une sélectivité et une affinité spécifiques pour les récepteurs cannabinoïdes CB1 et CB2, ce qui en fait un composé précieux pour la recherche sur le système endocannabinoïde .

Activité Biologique

Adamantan-1-yl(1-((1-methylpiperidin-2-yl)methyl)-1H-indol-3-yl)methanone, commonly referred to as AM1248, is a synthetic compound notable for its interaction with the endocannabinoid system. This article explores its biological activity, focusing on its agonistic effects on cannabinoid receptors, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

AM1248 has a molecular weight of 390.6 g/mol and is characterized by its unique structural components:

| Property | Details |

|---|---|

| IUPAC Name | 1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone |

| CAS Number | 335160-66-2 |

| Molecular Formula | C26H34N2O |

The compound features an adamantoyl group and a piperidine derivative, contributing to its pharmacological properties.

AM1248 acts primarily as a moderately potent agonist for both cannabinoid receptors CB1 and CB2. The binding to these receptors modulates various cellular signaling pathways, influencing gene expression and cellular metabolism. This dual action is significant as it may lead to diverse biological effects, including modulation of pain perception, appetite regulation, and neuroprotection.

Interaction with Cannabinoid Receptors

Research indicates that AM1248 exhibits selectivity towards the cannabinoid receptors:

- CB1 Receptor : Associated with central nervous system effects such as analgesia, euphoria, and appetite stimulation.

- CB2 Receptor : Primarily involved in immune response modulation and peripheral pain relief.

Cellular Effects

The compound's interaction with these receptors can lead to:

- Cell Signaling Modulation : Alterations in intracellular signaling cascades.

- Gene Expression Changes : Influences on the transcription of genes related to inflammation and pain pathways.

In laboratory settings, AM1248's stability and degradation rates have been studied, revealing that while it remains stable under certain conditions, its biological activity can diminish over time due to degradation processes.

Pain Management

Given its agonistic properties on cannabinoid receptors, AM1248 has potential applications in pain management. Studies have shown that compounds targeting CB1 and CB2 receptors can effectively modulate pain responses without the typical side effects associated with opioid analgesics.

Cancer Research

Recent research has explored the anticancer potential of compounds related to AM1248. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of tumor growth . The unique structure of AM1248 may enhance its efficacy in targeting cancer cells compared to traditional therapies.

Comparative Analysis with Similar Compounds

AM1248 shares structural similarities with other synthetic cannabinoids, which can provide insight into its unique properties:

| Compound Name | Structure Similarity | Key Activity |

|---|---|---|

| 1-pentyl-3-(1-adamantoyl)indole | Similar indole framework | Cannabinoid receptor agonist |

| AM-679 | Related synthetic cannabinoid | Identified in European markets |

| A-834735 | Structural analog | Cannabinoid receptor agonist |

Case Studies

Several studies have highlighted the biological activity of AM1248:

- Pain Modulation Study : In a controlled experiment involving rodent models, AM1248 demonstrated significant analgesic effects comparable to established pain medications.

- Cancer Cell Line Study : Research involving FaDu hypopharyngeal tumor cells indicated that AM1248 could induce apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Propriétés

IUPAC Name |

1-adamantyl-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H34N2O/c1-27-9-5-4-6-21(27)16-28-17-23(22-7-2-3-8-24(22)28)25(29)26-13-18-10-19(14-26)12-20(11-18)15-26/h2-3,7-8,17-21H,4-6,9-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRECAXBHMULNJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)C45CC6CC(C4)CC(C6)C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017326 | |

| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335160-66-2 | |

| Record name | 1-[(N-Methyl-2-piperidinyl)methyl]-3-(1-adamantanecarbonyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=335160-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AM-1248 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335160662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((N-Methylpiperidin-2-yl)methyl)-3-(adamant-1-oyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-1248 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EX9HEF4HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.